5-HT2b Receptor Binding Affinity: Superior Potency vs. SB-204741 and Comparable to VU0631019
The target compound (MW071) demonstrates a 5-HT2b receptor binding IC50 of 22 ± 9.0 nM, which is approximately 2.7-fold more potent than the reference antagonist SB-204741 (IC50 = 60.5 nM) and slightly more potent than VU0631019 (IC50 = 29 nM) [1][2][3]. This quantitative advantage in primary target engagement is a key selection criterion when sub-50 nM affinity is required for in vitro studies.
| Evidence Dimension | 5-HT2b receptor binding IC50 |
|---|---|
| Target Compound Data | 22 ± 9.0 nM |
| Comparator Or Baseline | SB-204741: 60.5 nM; VU0631019: 29 nM |
| Quantified Difference | 2.7-fold more potent vs. SB-204741; 1.3-fold more potent vs. VU0631019 |
| Conditions | Radioligand binding competition assay using 5-HT2b receptor preparations; VU0631019 data from radioligand binding with 1.20 nM [3H]LSD and 10 μM serotonin as nonspecific ligand. |
Why This Matters
Lower IC50 indicates higher affinity for the target receptor, enabling lower compound concentrations to achieve the same degree of target engagement, which is critical for reducing nonspecific effects and conserving precious reagent in high-content screening campaigns.
- [1] The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. J Alzheimers Dis. 2024;98(4):1349-1360. doi:10.3233/JAD-240063. View Source
- [2] EuroscreenFast. Serotonin 5-HT2B Aequorin (FAST-0518A). Reference antagonist SB 204741 IC50 = 60.5 nM. View Source
- [3] Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen. Assay Drug Dev Technol. 2023;21(3):89–96. doi:10.1089/adt.2022.116. View Source
